BenchChemオンラインストアへようこそ!

4-Hydroxy-2-methyl- 1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide

Pharmaceutical Analysis Quality Control HPLC Purity

Tenoxicam EP Impurity G (CAS 105410-48-8) is the sole pharmacopoeial reference standard specified for system suitability testing under the European Pharmacopoeia monograph. Unlike the API, this impurity terminates as a primary carboxamide lacking the 2-pyridyl side chain, conferring unique chromatographic retention and detector response. Certified at 97% purity, it is indispensable for ANDA method validation, forced degradation studies, and QC batch release. Generic thienothiazine analogs cannot substitute—EP monographs explicitly require this distinct entity. Procure with confidence for regulatory-compliant analytical workflows.

Molecular Formula C8H8N2O4S2
Molecular Weight 260.3 g/mol
CAS No. 105410-48-8
Cat. No. B1435978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methyl- 1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide
CAS105410-48-8
Molecular FormulaC8H8N2O4S2
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESCN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)N
InChIInChI=1S/C8H8N2O4S2/c1-10-5(8(9)12)6(11)7-4(2-3-15-7)16(10,13)14/h2-3,11H,1H3,(H2,9,12)
InChIKeyNZKYGMSXZSNDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide (CAS 105410-48-8): Regulatory Impurity Standard for Oxicam NSAID Procurement


4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide (CAS 105410-48-8), formally designated as Tenoxicam EP Impurity G, is a thienothiazine-derived monocarboxylic acid amide. It serves as a pharmacopoeial reference standard, specified in the European Pharmacopoeia (EP) as a known impurity of the non-steroidal anti-inflammatory drug (NSAID) tenoxicam . Unlike the active pharmaceutical ingredient (API) tenoxicam (CAS 59804-37-4), which contains a 2-pyridyl amide side chain, this compound terminates as the primary carboxamide, lacking the pyridine ring. This structural difference underpins its distinct analytical behavior and its designated use as a system suitability marker rather than a therapeutic agent [1].

Why Tenoxicam EP Impurity G Cannot Be Substituted by Other Oxicam Impurities or Analogs


Within the oxicam class, impurities and analogs differ fundamentally in their chromatographic retention times, relative response factors (RRF), and regulatory recognition [1]. Generic substitution based solely on chemical similarity (e.g., thienothiazine core) fails because EP monographs explicitly define Impurity G (CAS 105410-48-8) as a distinct entity, structurally lacking the N-(2-pyridyl) group present in tenoxicam and other oxicam APIs [2]. Using an alternative analog such as tenoxicam EP Impurity E (CAS 94040-09-2) or a non-pharmacopoeial thienothiazine derivative would invalidate the analytical procedure, as each impurity exhibits unique detector response and resolution characteristics under EP-prescribed HPLC conditions [3].

Quantitative Differentiation of Tenoxicam EP Impurity G: Key Evidence for Scientific Selection


HPLC Purity Specification: EP Impurity G vs. Tenoxicam API

Tenoxicam EP Impurity G is supplied at a certified purity of ≥95% (HPLC), with multiple vendors reporting 97.0% . In contrast, tenoxicam API (CAS 59804-37-4) is specified at ≥98.5% (HPLC) as per EP monograph requirements [1]. The impurity is therefore a qualitative and quantitative reference standard for system suitability, not a substitute for the active pharmaceutical ingredient.

Pharmaceutical Analysis Quality Control HPLC Purity

Structural Identity: Absence of 2-Pyridyl Side Chain Distinguishes Impurity G from Tenoxicam and Analogs

Tenoxicam EP Impurity G (MW 260.28, formula C8H8N2O4S2) is the primary carboxamide 4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide [1]. Tenoxicam API (CAS 59804-37-4, MW 337.4, formula C13H11N3O4S2) incorporates an additional 2-aminopyridine moiety, which is critical for COX inhibitory activity [2]. This structural deletion is confirmed by the molecular weight difference of 77.1 Da and by distinctive 1H-NMR and MS fragmentation patterns.

Structural Chemistry Impurity Profiling SAR

Regulatory Designation: EP Impurity G vs. Other Tenoxicam Impurities (E, F, H)

The European Pharmacopoeia explicitly lists Impurity G (4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide) as a specified impurity . It is distinguished from EP Impurity E (CAS 94040-09-2, MW 203.23, formula C6H5NO3S2) and EP Impurity H (CAS 64527-92-0, MW 221.25, formula C6H7NO4S2) by its unique CAS registry and retention time [1]. The EP impurity mixture standard (Y0001114) is used to validate resolution among these individual components.

Pharmacopoeial Compliance Regulatory Science Impurity Reference Standards

Pharmacopoeial Limit: Impurity G Content Correlates with 2-Aminopyridine Detection in Tenoxicam

The British Pharmacopoeia defines a limit of 0.2% for 2-aminopyridine (2-AP) in bulk tenoxicam [1]. 2-AP is a degradation product that arises from the same hydrolytic pathway that can yield Impurity G. In validated HPLC methods, Impurity G is resolved from 2-AP with a resolution factor Rs > 2.0, and its detection limit is below 0.05% relative to the API [2].

Genotoxic Impurities Pharmacopoeial Limits Spectrofluorimetry

Core Application Scenarios for 4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide Based on Evidence


ANDA Method Validation and System Suitability Testing

This impurity standard is essential for establishing HPLC system suitability parameters (resolution, tailing factor, RSD) during Abbreviated New Drug Application (ANDA) method validation, as mandated by EP monographs [1]. The certified purity (97.0%) and structural identity enable precise calibration for related substances determination.

Stability-Indicating Assay Development for Tenoxicam Drug Products

Impurity G serves as a key marker in forced degradation studies (oxidative, hydrolytic, photolytic) to confirm the stability-indicating capability of HPLC and UPLC methods. Its distinct retention time and resolution from the parent drug and other degradants validate assay specificity [1].

Pharmacopoeial Impurity Profiling and Reference Standard Procurement

For QC laboratories operating under EP compliance, Impurity G is a required reference substance for the impurity mixture standard (Y0001114). Its procurement as a single-component standard (CAS 105410-48-8) allows for targeted quantification and method transfer [1].

Research on Oxicam SAR and Non-COX Pharmacological Targets

Given that the 2-pyridyl side chain is essential for COX inhibition, Impurity G provides a valuable negative control to investigate non-COX targets, such as microsomal prostaglandin E synthase-1 (mPGES-1) or carbonic anhydrase inhibition, where the primary carboxamide may retain activity distinct from the parent oxicam [1].

Quote Request

Request a Quote for 4-Hydroxy-2-methyl- 1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.